molecular formula C12H21F2NO5S B2389950 Tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate CAS No. 1864060-27-4

Tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate

Cat. No.: B2389950
CAS No.: 1864060-27-4
M. Wt: 329.36
InChI Key: PDEJTEQYWGXPRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido-substituted piperidine derivatives, while reduction with sodium borohydride produces alcohol derivatives .

Scientific Research Applications

Tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is employed in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The methylsulfonyloxy group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of various bioactive derivatives .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate: Similar structure but lacks the difluoromethyl group.

    Tert-butyl 3-fluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate: Contains a single fluorine atom instead of two.

Uniqueness

Tert-butyl 3,3-difluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate is unique due to the presence of both difluoromethyl and methylsulfonyloxy groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the methylsulfonyloxy group facilitates nucleophilic substitution reactions .

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-(methylsulfonyloxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F2NO5S/c1-11(2,3)20-10(16)15-6-5-9(12(13,14)8-15)7-19-21(4,17)18/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEJTEQYWGXPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)COS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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